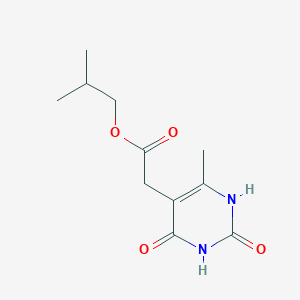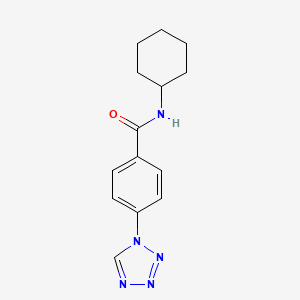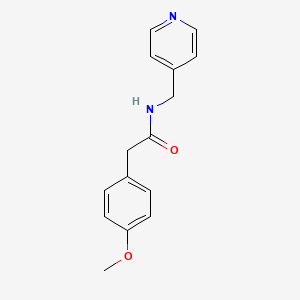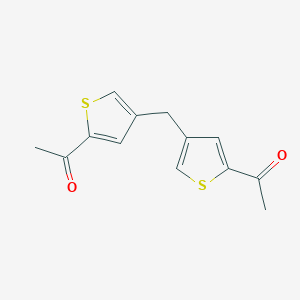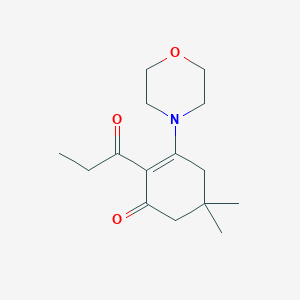
5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous nucleoside adenosine. The adenosine A1 receptor is widely expressed in the brain and is involved in a variety of physiological processes, including sleep regulation, pain perception, and cardiovascular function. DPCPX has been extensively studied as a tool compound for investigating the function of the adenosine A1 receptor.
作用機序
5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one is a selective antagonist of the adenosine A1 receptor, meaning that it binds to and blocks the receptor's activity. Adenosine A1 receptors are involved in a variety of physiological processes, including sleep regulation, pain perception, and cardiovascular function. By blocking the activity of these receptors, this compound can modulate these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In studies of sleep regulation, this compound has been shown to increase wakefulness and reduce sleep time. In studies of pain perception, this compound has been shown to reduce sensitivity to painful stimuli. In studies of cardiovascular function, this compound has been shown to reduce blood pressure and heart rate.
実験室実験の利点と制限
One advantage of using 5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically investigate the function of this receptor without unwanted effects on other receptors. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists. This can make it more difficult to achieve the desired level of receptor blockade in some experiments.
将来の方向性
There are several potential future directions for research involving 5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one. One area of interest is the role of the adenosine A1 receptor in the development of neurological disorders, such as Parkinson's disease and epilepsy. This compound could be used in further studies to investigate this role and potentially identify new therapeutic targets. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists. This could improve the efficacy of these compounds in research and potentially lead to the development of new therapeutics.
合成法
The synthesis of 5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one involves several steps, starting with the reaction of 2-cyclohexen-1-one with propionyl chloride to form 2-propionylcyclohexanone. This intermediate is then reacted with morpholine and methylmagnesium bromide to form this compound. The final product is obtained through purification by column chromatography.
科学的研究の応用
5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one has been used extensively in scientific research to investigate the function of the adenosine A1 receptor. It has been used in studies of sleep regulation, pain perception, and cardiovascular function. This compound has also been used to investigate the role of the adenosine A1 receptor in the development of neurological disorders, such as Parkinson's disease and epilepsy.
特性
IUPAC Name |
5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-12(17)14-11(16-5-7-19-8-6-16)9-15(2,3)10-13(14)18/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGKJUSRJOTWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(CC(CC1=O)(C)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5866740.png)
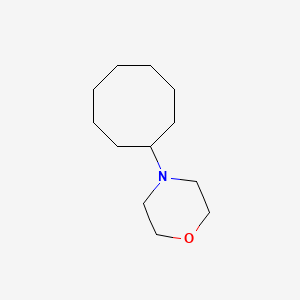
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)
![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)

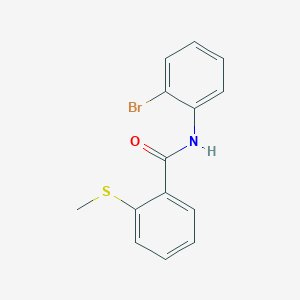
![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)
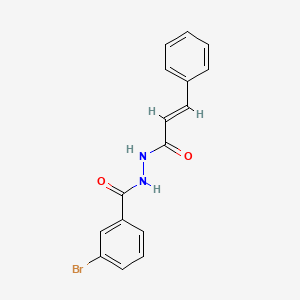
![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
![2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5866811.png)
